

Application Notes and Protocols: Synthesis of 2-(4-Formyl-2-methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(4-Formyl-2-methoxyphenoxy)acetamide
Cat. No.:	B068186

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Formyl-2-methoxyphenoxy)acetamide is a derivative of vanillin, a widely recognized flavoring agent that has also demonstrated notable antioxidant, anti-mutagenic, and antimicrobial properties.^{[1][2]} The structural modification of vanillin is a promising strategy for the development of new therapeutic agents. Vanillin and its derivatives have shown efficacy against a range of microorganisms, including both Gram-positive and Gram-negative bacteria.^{[1][3][4]} This has led to increased interest in synthesizing novel vanillin-based compounds to explore their potential pharmacological activities.

The synthesis of **2-(4-Formyl-2-methoxyphenoxy)acetamide** is achieved via a Williamson ether synthesis. This straightforward and efficient method involves the O-alkylation of vanillin with 2-chloroacetamide in the presence of a weak base and a polar aprotic solvent. This protocol provides a detailed procedure for the synthesis, characterization, and potential applications of this compound.

Reaction Scheme

The synthesis proceeds as follows:

Vanillin reacts with 2-chloroacetamide in the presence of potassium carbonate in dimethylformamide (DMF) to yield **2-(4-Formyl-2-methoxyphenoxy)acetamide**.

Experimental Protocol

Materials and Reagents

Reagent	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Vanillin	121-33-5	C ₈ H ₈ O ₃	152.15
2-Chloroacetamide	79-07-2	C ₂ H ₄ CINO	93.51
Potassium Carbonate (K ₂ CO ₃)	584-08-7	K ₂ CO ₃	138.21
Dimethylformamide (DMF)	68-12-2	C ₃ H ₇ NO	73.09
Ethyl acetate	141-78-6	C ₄ H ₈ O ₂	88.11
Hexane	110-54-3	C ₆ H ₁₄	86.18
Deionized Water	7732-18-5	H ₂ O	18.02
Anhydrous Magnesium Sulfate	7487-88-9	MgSO ₄	120.37

Equipment

- Round-bottom flask (100 mL)
- Magnetic stirrer and stir bar
- Heating mantle with temperature control
- Reflux condenser
- Separatory funnel (250 mL)
- Beakers and Erlenmeyer flasks

- Büchner funnel and filter paper
- Rotary evaporator
- Thin-layer chromatography (TLC) plates (silica gel)
- UV lamp for TLC visualization
- Melting point apparatus
- NMR spectrometer
- FT-IR spectrometer
- Mass spectrometer

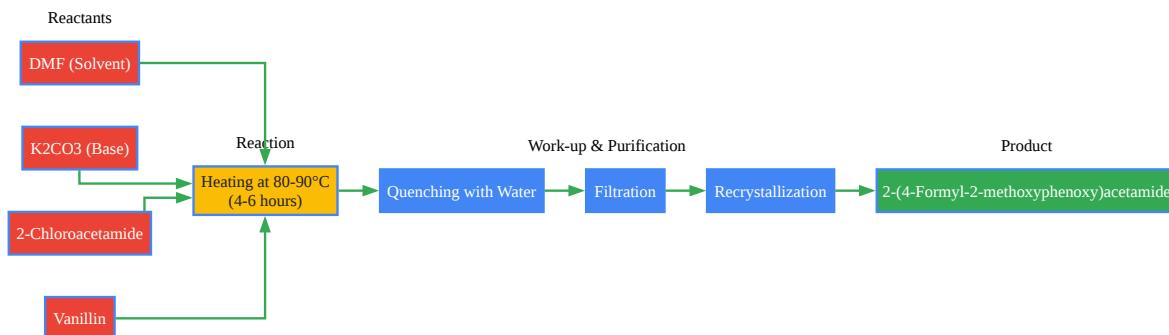
Synthetic Procedure

- Reaction Setup: To a 100 mL round-bottom flask, add vanillin (1.52 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
- Solvent Addition: Add 30 mL of dimethylformamide (DMF) to the flask.
- Addition of Alkylating Agent: While stirring the mixture, add 2-chloroacetamide (1.12 g, 12 mmol).
- Reaction: Heat the reaction mixture to 80-90°C and allow it to stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
- Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into 100 mL of ice-cold deionized water.
- Extraction: A precipitate will form. Stir for 30 minutes to ensure complete precipitation, then collect the solid by vacuum filtration. Wash the solid with cold water.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield **2-(4-Formyl-2-**

methoxyphenoxy)acetamide as a solid.

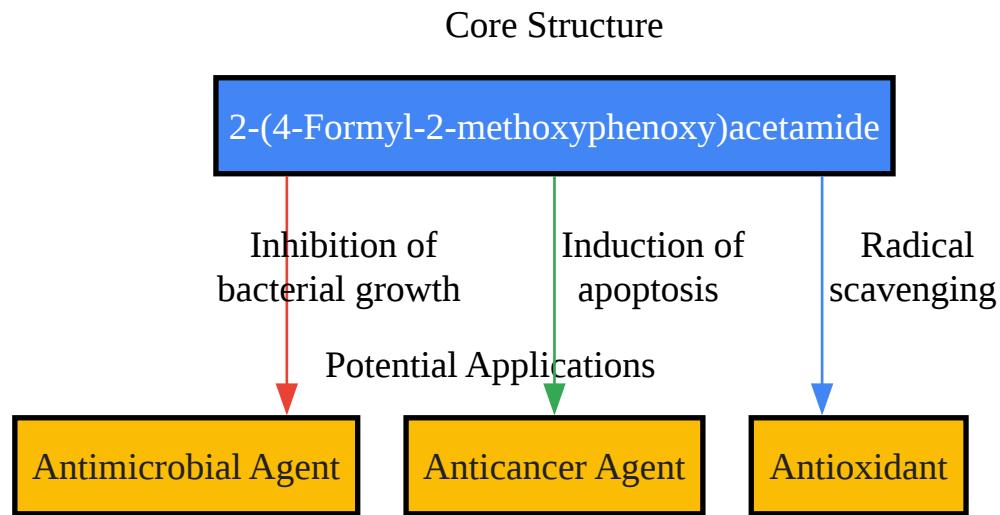
- Drying: Dry the purified product under vacuum.

Data Presentation


Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)
Vanillin	C ₈ H ₈ O ₃	152.15	White to pale yellow crystalline powder	81-83
2-Chloroacetamide	C ₂ H ₄ ClNO	93.51	Colorless to pale yellow crystalline solid	116-120
2-(4-Formyl-2-methoxyphenoxy)acetamide	C ₁₀ H ₁₁ NO ₄	209.20	Off-white to pale yellow solid	(Predicted) 150-160

Analytical Data


Analysis	Expected Results for 2-(4-Formyl-2-methoxyphenoxy)acetamide
¹ H NMR (400 MHz, DMSO-d ₆) δ (ppm)	9.85 (s, 1H, -CHO), 7.50-7.40 (m, 2H, Ar-H), 7.35 (s, 1H, Ar-H), 7.20 (br s, 1H, -NH), 7.05 (br s, 1H, -NH), 4.60 (s, 2H, -OCH ₂ -), 3.85 (s, 3H, -OCH ₃).
¹³ C NMR (100 MHz, DMSO-d ₆) δ (ppm)	191.5 (-CHO), 169.0 (C=O), 152.0, 149.5, 130.0, 125.0, 115.0, 112.0 (Ar-C), 68.0 (-OCH ₂ -), 56.0 (-OCH ₃).
IR (KBr, cm ⁻¹)	3400-3200 (N-H stretch), 1680 (C=O stretch, aldehyde), 1660 (C=O stretch, amide), 1590, 1510 (C=C stretch, aromatic), 1270, 1140 (C-O stretch, ether).
Mass Spec. (EI) m/z	209 [M] ⁺ , 151, 123.

Visualizations

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-(4-Formyl-2-methoxyphenoxy)acetamide**.

[Click to download full resolution via product page](#)

Caption: Potential applications of **2-(4-Formyl-2-methoxyphenoxy)acetamide**.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Dimethylformamide (DMF) is a skin and respiratory irritant; handle with care.
- 2-Chloroacetamide is toxic and an irritant; avoid inhalation and skin contact.
- Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC
[pmc.ncbi.nlm.nih.gov]
- 2. biochemjournal.com [biochemjournal.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 2-(4-Formyl-2-methoxyphenoxy)acetamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b068186#synthesis-of-2-4-formyl-2-methoxyphenoxy-acetamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com